N,N-dibenzylpyridine-4-carboxamide
Description
N,N-Dibenzylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, where both nitrogen atoms of the amide are benzylated.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
N,N-dibenzylpyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O/c23-20(19-11-13-21-14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
RRZVCNCRXDWOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N,N-dibenzylpyridine-4-carboxamide, we analyze its key structural and functional differences compared to related compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
*Calculated based on pyridine (79.1 g/mol), carboxamide (44 g/mol), and two benzyl groups (2 × 91.13 g/mol).
Key Comparative Insights
Core Ring Differences: Pyridine vs.
Substituent Effects: Benzyl vs. Alkyl Groups: The N,N-dibenzyl substitution increases steric hindrance and lipophilicity (logP ~3.5–4.0 estimated) compared to N,N-diethyl derivatives (logP ~1.5–2.0), impacting membrane permeability and metabolic stability .
Piperidinecarboxamides, such as N,N-diethyl-4-piperidinecarboxamide, are often intermediates in drug synthesis, highlighting the versatility of carboxamide scaffolds .
Notes
- Limitations : Direct experimental data on this compound are scarce; properties are inferred from structural analogs.
- Commercial Availability : Derivatives like N,N-diethyl-4-piperidinecarboxamide are marketed for research, suggesting a pathway for scaling up the target compound .
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